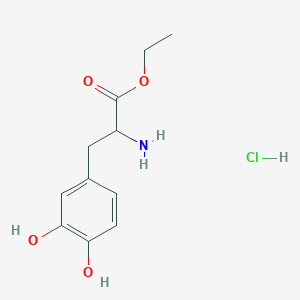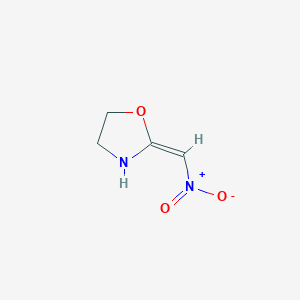
(2e)-2-(Nitromethylidene)-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2e)-2-(Nitromethylidene)-1,3-oxazolidine is an organic compound that belongs to the class of oxazolidines Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms This specific compound is characterized by the presence of a nitromethylidene group attached to the oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-2-(Nitromethylidene)-1,3-oxazolidine typically involves the reaction of an appropriate oxazolidine precursor with a nitromethylidene reagent. One common method is the condensation reaction between 1,3-oxazolidine and nitromethane in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2e)-2-(Nitromethylidene)-1,3-oxazolidine undergoes several types of chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitromethylidene group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted oxazolidines depending on the nucleophile used.
Scientific Research Applications
(2e)-2-(Nitromethylidene)-1,3-oxazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2e)-2-(Nitromethylidene)-1,3-oxazolidine involves its interaction with specific molecular targets. The nitromethylidene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2e)-2-(Nitromethylidene)-1,3-thiazolidine: Similar structure but contains a sulfur atom instead of oxygen.
(2e)-2-(Nitromethylidene)-1,3-dioxolane: Similar structure but contains two oxygen atoms in the ring.
(2e)-2-(Nitromethylidene)-1,3-oxathiolane: Similar structure but contains both oxygen and sulfur atoms in the ring.
Uniqueness
(2e)-2-(Nitromethylidene)-1,3-oxazolidine is unique due to the presence of both nitrogen and oxygen atoms in its ring structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C4H6N2O3 |
|---|---|
Molecular Weight |
130.10 g/mol |
IUPAC Name |
(2E)-2-(nitromethylidene)-1,3-oxazolidine |
InChI |
InChI=1S/C4H6N2O3/c7-6(8)3-4-5-1-2-9-4/h3,5H,1-2H2/b4-3+ |
InChI Key |
PDKGXWZFFGNNBN-ONEGZZNKSA-N |
Isomeric SMILES |
C1CO/C(=C/[N+](=O)[O-])/N1 |
Canonical SMILES |
C1COC(=C[N+](=O)[O-])N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-1-[4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12322299.png)
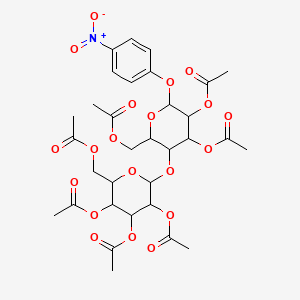


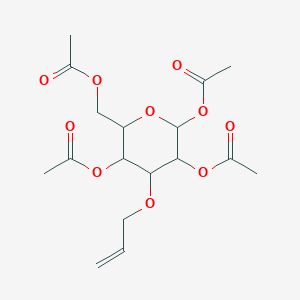
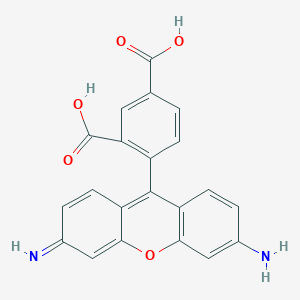
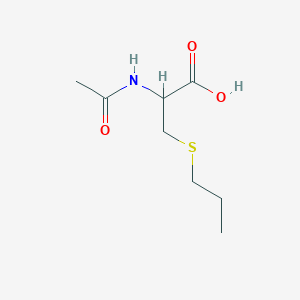
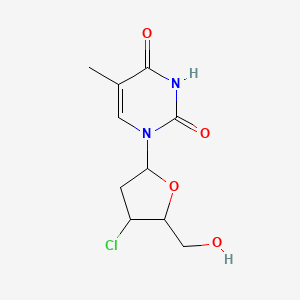
![oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate](/img/structure/B12322370.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12322376.png)
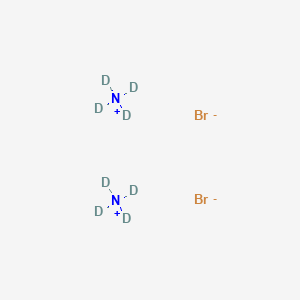

![3a,5a,8,8,11b,13a-Hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12322405.png)
